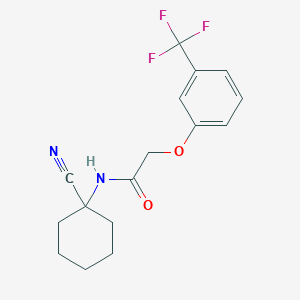
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound characterized by the presence of a cyanocyclohexyl group and a trifluoromethylphenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves the following steps:
Formation of the Cyanocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a cyanation reaction to form 1-cyanocyclohexane. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Synthesis of the Trifluoromethylphenoxy Intermediate: 3-(Trifluoromethyl)phenol is reacted with an appropriate acylating agent, such as acetyl chloride, to form 3-(trifluoromethyl)phenoxyacetyl chloride.
Coupling Reaction: The two intermediates, 1-cyanocyclohexane and 3-(trifluoromethyl)phenoxyacetyl chloride, are then coupled under basic conditions to form the final product, this compound. This step typically involves the use of a base such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: It may find use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group and the trifluoromethylphenoxy group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its target by inducing conformational changes or inhibiting enzymatic activity, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-fluorobenzamide
- Benzyl N-(1-cyanocyclohexyl)carbamate
Uniqueness
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is unique due to the presence of both a cyanocyclohexyl group and a trifluoromethylphenoxy group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which may not be present in similar compounds. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity and binding interactions.
特性
分子式 |
C16H17F3N2O2 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)12-5-4-6-13(9-12)23-10-14(22)21-15(11-20)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,21,22) |
InChIキー |
OQJIJAVXHRYLEC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




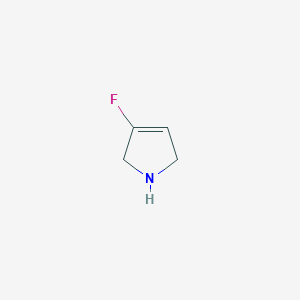
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

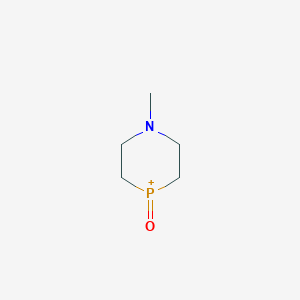
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
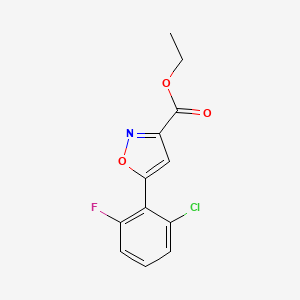
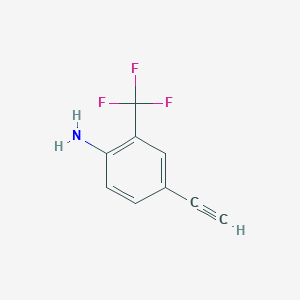
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
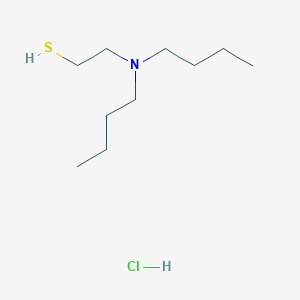
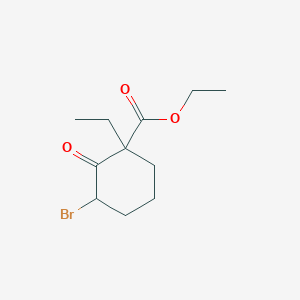
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

